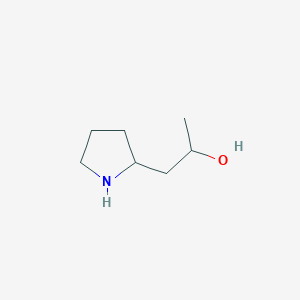

1-(Pyrrolidin-2-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

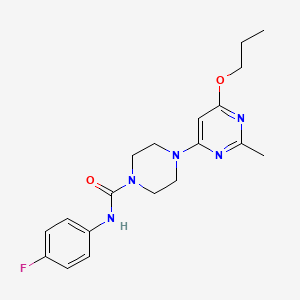

“1-(Pyrrolidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The compound has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde . The synthesis process involved the N-propionylation of the pyrrolidine derivative . The stereoselectivity of the reactions was investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used .Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-2-yl)propan-2-ol” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a propan-2-ol group .Chemical Reactions Analysis

In the context of chemical reactions, “1-(Pyrrolidin-2-yl)propan-2-ol” has been used in stereoselective aldol reactions with benzaldehyde . The compound served as a chiral auxiliary in these reactions .Wissenschaftliche Forschungsanwendungen

Use as a Chiral Auxiliary in Stereoselective Aldol Reactions

Field

Organic Chemistry

Application

The N-propionylated pyrrolidine derivative and chiral auxiliary, (S)- (−)-2- (pyrrolidin-2-yl)propan-2-ol, was used in stereoselective aldol reactions with benzaldehyde .

Method of Application

The compound was synthesized and used in aldol reactions with benzaldehyde. The stereoselectivity of the reaction was controlled by the chiral auxiliary .

Results

The reaction resulted in the formation of the desired product with high stereoselectivity .

Use as a Scaffold in Drug Discovery

Field

Medicinal Chemistry

Application

The pyrrolidine ring, which is a part of the “1-(Pyrrolidin-2-yl)propan-2-ol” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Method of Application

The pyrrolidine ring is incorporated into various bioactive molecules to enhance their pharmacological properties. The non-planarity of the ring, due to a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .

Results

The incorporation of the pyrrolidine ring into bioactive molecules has led to the discovery of numerous drugs with diverse biological profiles .

Use in the Synthesis of Norhygrine Alkaloid Derivatives

Application

“1-(Pyrrolidin-2-yl)propan-2-one”, a derivative of “1-(Pyrrolidin-2-yl)propan-2-ol”, has been used in the synthesis of norhygrine alkaloid derivatives .

Method of Application

The compound is used as a starting material in the synthesis of various norhygrine alkaloid derivatives .

Results

The synthesis of these derivatives has led to the creation of various biologically active compounds .

Use as a Chiral Auxiliary in Stereoselective Reactions

Application

The N-propionylated pyrrolidine derivative and chiral auxiliary, ®-2-(pyrrolidin-2-yl)propan-2-ol, was synthesized and used in stereoselective reactions .

Method of Application

The compound was synthesized and used in various stereoselective reactions. The stereoselectivity of the reaction was controlled by the chiral auxiliary .

Results

Use in the Synthesis of Antitumor Agents

Application

The pyrrolidine-2-one scaffold, which is a part of the “1-(Pyrrolidin-2-yl)propan-2-ol” molecule, is a structural feature recurrent in antitumor agents .

Method of Application

The compound is used in the synthesis of novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which were, in turn, reduced .

Results

The synthesis of these derivatives has led to the creation of various biologically active compounds with potential antitumor activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-pyrrolidin-2-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)5-7-3-2-4-8-7/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOPDCKXNICFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-2-yl)propan-2-ol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)

![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)

![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)

![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2978519.png)

![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)